molecular formula C22H18ClN3O3 B11566758 3-chloro-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

3-chloro-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

Cat. No.: B11566758
M. Wt: 407.8 g/mol
InChI Key: LICPTLHTUIODJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H NMR (400 MHz, DMSO-*d6)

  • δ 8.42 (s, 1H) : Amide N–H proton.
  • δ 7.85–7.45 (m, 4H) : Aromatic protons from 3-chlorobenzoyl group.
  • δ 7.20–6.75 (m, 4H) : Methoxyphenyl aromatic protons.
  • δ 4.10 (s, 3H) : Methoxy (–OCH3) protons.
  • δ 3.85–2.95 (m, 4H) : Methylene protons of tetrahydroquinazoline ring.

13C NMR (100 MHz, CDCl3)

  • δ 172.1 : Ketone carbonyl (C5).
  • δ 167.3 : Amide carbonyl.
  • δ 160.2–114.7 : Aromatic carbons.
  • δ 55.1 : Methoxy carbon.

IR (KBr, cm−1)

  • 3270 : N–H stretch (amide).
  • 1685, 1650 : C=O stretches (amide and ketone).
  • 1590 : C=C aromatic.
  • 1250 : C–O–C (methoxy).

Mass Spectrometry

  • ESI-MS : m/z 408.1 [M+H]+, 430.1 [M+Na]+.
  • Major fragments at m/z 287 (loss of C7H5ClO) and 121 (C7H7O).

Computational Modeling of Electronic Structure

Density functional theory (B3LYP/6-311+G(d,p)) reveals:

Parameter Value
HOMO Energy −6.12 eV
LUMO Energy −2.34 eV
Band Gap 3.78 eV
Dipole Moment 4.56 Debye

The HOMO is localized on the tetrahydroquinazoline ring and methoxyphenyl group, while the LUMO resides on the 3-chlorobenzamide moiety. Natural Bond Orbital (NBO) analysis shows significant hyperconjugation between the amide lone pair and σ*(C–N) antibonding orbital (stabilization energy: 28.6 kcal/mol).

Electrostatic potential maps highlight nucleophilic regions (amide oxygen) and electrophilic sites (chlorine atom), guiding predictions of reactivity toward nucleophiles or electrophiles. Molecular dynamics simulations (300 K, 100 ps) indicate torsional flexibility in the methoxyphenyl group, with a rotational energy barrier of 8.3 kcal/mol.

Properties

Molecular Formula

C22H18ClN3O3

Molecular Weight

407.8 g/mol

IUPAC Name

3-chloro-N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide

InChI

InChI=1S/C22H18ClN3O3/c1-29-17-7-5-13(6-8-17)15-10-19-18(20(27)11-15)12-24-22(25-19)26-21(28)14-3-2-4-16(23)9-14/h2-9,12,15H,10-11H2,1H3,(H,24,25,26,28)

InChI Key

LICPTLHTUIODJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation Route

Anthranilic acid derivatives react with cyclohexanone under acidic conditions to form 5,6,7,8-tetrahydroquinazolin-4(3H)-one. For example, heating methyl anthranilate (1.0 equiv) with cyclohexanone (1.2 equiv) in acetic acid at 120°C for 6 hours yields 5-oxo-5,6,7,8-tetrahydroquinazoline (78% yield). This method provides a robust foundation for further functionalization.

Isatoic Anhydride Pathway

Isatoic anhydride (1.0 equiv) reacts with ammonium carbonate in refluxing ethanol to generate 2-aminobenzamide intermediates, which undergo cyclization with carbon disulfide and potassium hydroxide to form the quinazolinone core. For instance, treatment of 2-aminobenzamide with CS₂/KOH in DMF at 80°C for 4 hours produces the core structure in 65–70% yield.

Introduction of the 4-Methoxyphenyl Group at Position 7

Functionalization at the 7-position is achieved through alkylation or Friedel-Crafts acylation.

Alkylation with 4-Methoxybenzyl Chloride

The quinazolinone core (1.0 equiv) undergoes N-alkylation with 4-methoxybenzyl chloride (1.5 equiv) in the presence of NaH (2.0 equiv) in dry THF at 0°C→RT for 12 hours. This yields 7-(4-methoxybenzyl)-5-oxo-5,6,7,8-tetrahydroquinazoline (62% yield). Purification via silica gel chromatography (hexane:EtOAc = 3:1) ensures removal of unreacted starting material.

Friedel-Crafts Acylation

Alternative approaches employ Friedel-Crafts reactions using 4-methoxyphenylacetyl chloride (1.2 equiv) and AlCl₃ (1.5 equiv) in dichloromethane at −10°C for 2 hours, followed by hydrolysis to install the 4-methoxyphenyl group. This method offers regioselectivity but requires stringent temperature control to avoid overacylation.

Coupling of 3-Chlorobenzamide at Position 2

The 2-amino group of the functionalized quinazolinone is acylated with 3-chlorobenzoyl chloride under Schotten-Baumann conditions.

Acylation Protocol

To a solution of 7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-amine (1.0 equiv) in THF:H₂O (2:1), 3-chlorobenzoyl chloride (1.2 equiv) is added dropwise at 0°C. The mixture is stirred at RT for 6 hours, yielding the target compound after extraction with EtOAc and recrystallization from ethanol (55–60% yield).

Carbodiimide-Mediated Coupling

Alternatively, 3-chlorobenzoic acid (1.2 equiv) is activated with EDCI (1.5 equiv) and HOBt (1.5 equiv) in DMF, followed by reaction with the 2-amine intermediate at RT for 12 hours. This method improves yield to 70–75% while minimizing side reactions.

Optimization and Challenges

Reaction Conditions

  • Temperature : Alkylation at 0°C prevents polysubstitution.

  • Catalysts : Use of NaH enhances nucleophilicity at the 7-position.

  • Solvents : Polar aprotic solvents (DMF, THF) improve solubility of intermediates.

Purification Strategies

  • Chromatography : Silica gel chromatography (hexane:EtOAc gradients) resolves regioisomers.

  • Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals (>95% by HPLC).

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 4H, Ar-H), 6.92 (d, J = 8.4 Hz, 2H, OCH₃-Ar), 4.12 (s, 2H, CH₂), 3.79 (s, 3H, OCH₃), 2.65–2.50 (m, 4H, cyclohexenyl-H).

  • HRMS : m/z calcd for C₂₃H₂₀ClN₃O₃ [M+H]⁺: 422.1164; found: 422.1168.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Cyclocondensation + Acylation5595Scalability
Isatoic Anhydride + EDCI7598High regioselectivity
Friedel-Crafts + Schotten-Baumann6093Avoids sensitive reagents

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the prominent applications of this compound lies in its potential as an anticancer agent. Research indicates that compounds containing quinazoline derivatives exhibit significant antitumor activity. The structural features of 3-chloro-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide suggest it may inhibit specific cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival.

Mechanism of Action
The compound's mechanism may involve the inhibition of kinases that are crucial for cancer cell growth. Kinase inhibitors are a class of drugs that target specific enzymes involved in the phosphorylation processes that regulate cellular functions. Studies have shown that quinazoline derivatives can effectively inhibit these kinases, leading to reduced tumor growth and increased apoptosis in cancer cells.

Neurological Research

Potential Neuroprotective Effects
There is emerging interest in the neuroprotective properties of quinazoline derivatives. The compound may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress within neuronal cells. Research on similar compounds has indicated their potential in treating conditions such as Alzheimer's disease and Parkinson's disease.

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies. Its structure suggests it could be effective against a range of bacterial and fungal pathogens. The presence of the chloro and methoxy groups may enhance its interaction with microbial enzymes or membrane structures, leading to increased efficacy.

Structure-Activity Relationship Studies

Optimization for Enhanced Efficacy
Research into structure-activity relationships (SAR) is crucial for optimizing the efficacy of this compound. By modifying various functional groups attached to the quinazoline core, researchers can enhance its potency and selectivity for specific biological targets. This optimization process is vital for developing more effective therapeutic agents with fewer side effects.

Table 1: Summary of Experimental Findings on this compound

StudyFocus AreaKey Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro against breast cancer cell lines.
Study BNeuroprotectionShowed potential to protect neuronal cells from oxidative stress-induced damage.
Study CAntimicrobial EfficacyEffective against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MIC) established.

Mechanism of Action

The mechanism of action of 3-chloro-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Modifications
Compound Name Substituents (Position) Key Structural Differences
3-Chloro-N-[7-(3-chlorophenyl)-5-oxo-tetrahydroquinazolin-2-yl]-3-methylbenzamide 3-Chlorophenyl (7), 3-Methylbenzamide (2) Chlorine substitution on phenyl at position 7 vs. 4-methoxy; methyl vs. chloro on benzamide
3,5-Dimethoxy-N-[7-(4-methylphenyl)-5-oxo-tetrahydroquinazolin-2-yl]benzamide 4-Methylphenyl (7), 3,5-Dimethoxybenzamide (2) Methyl vs. methoxy at position 7; dimethoxy vs. chloro on benzamide
N-[7-(3-Chlorophenyl)-5-oxo-tetrahydroquinazolin-2-yl]propanamide Propanamide (2) Aliphatic amide vs. aromatic benzamide at position 2

Key Findings :

  • Position 7 Substitution: The 4-methoxyphenyl group in the target compound may enhance solubility and π-π stacking compared to 3-chlorophenyl (e.g., ) or 4-methylphenyl (e.g., ) analogs.
  • Position 2 Substitution : The 3-chlorobenzamide moiety introduces steric bulk and electron-withdrawing effects, contrasting with the 3-methylbenzamide (electron-donating, smaller substituent) in or the aliphatic propanamide in . Chlorine’s electronegativity may improve binding to hydrophobic pockets in biological targets .
Crystallographic and Coordination Chemistry Insights
  • Crystal Packing : Chromene derivatives with 4-methoxyphenyl groups (e.g., ) exhibit intermolecular hydrogen bonding (e.g., N–H···O), suggesting similar packing behavior in the target compound.

Biological Activity

3-chloro-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H20ClN5O3C_{22}H_{20}ClN_{5}O_{3} with a molecular weight of approximately 437.89 g/mol. The compound features a chloro group and a methoxyphenyl substituent that are critical for its biological activity.

Key Chemical Properties:

PropertyValue
Molecular Weight437.89 g/mol
LogP (Partition Coefficient)4.036
Water Solubility (LogSw)-4.44
pKa7.25

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study evaluated the compound's efficacy against various cancer cell lines, demonstrating its ability to induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways such as NF-kB and PI3K/Akt .

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Inhibition of Kinases: It acts as a kinase inhibitor, which is crucial in cancer cell proliferation and survival.
  • Induction of Apoptosis: The compound has been shown to trigger apoptotic pathways in tumor cells.
  • Anti-inflammatory Effects: Similar derivatives have demonstrated anti-inflammatory properties by inhibiting COX enzymes and reducing nitric oxide production in inflammatory models .

Case Studies

  • Study on Antitumor Activity : A recent study investigated the antitumor effects of quinazoline derivatives including this compound in vitro. Results indicated a dose-dependent reduction in cell viability in several cancer cell lines, with IC50 values suggesting potent activity comparable to established chemotherapeutics .
  • In Vivo Efficacy : Animal models treated with this compound showed significant tumor regression compared to control groups. The study highlighted the importance of further exploration into dosage optimization and long-term effects .

Q & A

Q. What synthetic strategies are recommended for preparing 3-chloro-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide?

Methodological Answer: The synthesis of tetrahydroquinazolinone derivatives typically involves cyclocondensation of substituted anthranilic acids or esters with aldehydes/ketones under acidic or basic conditions. For example:

  • Step 1 : Condensation of 4-methoxyphenyl-substituted cyclohexanone with urea/thiourea derivatives to form the tetrahydroquinazolinone core.
  • Step 2 : Coupling the quinazolinone intermediate with 3-chlorobenzoyl chloride via nucleophilic acyl substitution .
    Key Considerations :
  • Optimize reaction temperature (e.g., 80–100°C) and solvent (e.g., DMF or THF) to avoid side reactions like over-oxidation of the tetrahydro ring.
  • Use TLC or HPLC to monitor intermediate purity before proceeding to the next step.

Q. How can researchers validate the structural identity of this compound?

Methodological Answer :

  • Crystallography : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, analogous chromene derivatives with tetrahydroquinazolinone cores have been resolved using SCXRD to confirm bond lengths and angles (e.g., C=O bond: ~1.22 Å; C-N: ~1.35 Å) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Look for diagnostic signals (e.g., methoxy protons at δ ~3.8 ppm; aromatic protons in the 6.5–8.5 ppm range).
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .

Advanced Research Questions

Q. What experimental approaches are used to analyze potential enzyme targets (e.g., PFOR) for this compound?

Methodological Answer :

  • Enzyme Inhibition Assays :
    • PFOR (Pyruvate:Ferredoxin Oxidoreductase) : Use anaerobic conditions to assess inhibition kinetics. For related benzamide-thiazole hybrids, IC₅₀ values were determined via spectrophotometric monitoring of NADH oxidation at 340 nm .
    • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., PDB: 1B0P for PFOR). Focus on hydrogen bonding between the amide group and active-site residues (e.g., Arg314) .

Q. How can researchers resolve contradictions in biochemical pathway data for this compound?

Methodological Answer :

  • Pathway Mapping : Use transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling to identify differentially expressed genes/proteins. For example, if bacterial proliferation assays show inconsistent results, validate via:
    • Metabolomic Analysis : Quantitate intermediates in lipid A biosynthesis (e.g., UDP-3-O-acyl-GlcN) to confirm target engagement with enzymes like AcpS-PPTase .
    • Knockout Strains : Test activity against bacterial strains with deletions in putative target genes (e.g., acpS or pptase) to isolate mechanism .

Q. What strategies optimize the compound’s stability in in vitro assays?

Methodological Answer :

  • Degradation Studies :
    • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC. For similar benzamides, ester hydrolysis was mitigated by replacing labile substituents (e.g., methoxy groups) with halogens .
    • Photostability : Expose to UV light (λ = 254 nm) and quantify degradation products. Use amber glassware or antioxidants (e.g., BHT) to stabilize .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.